molecular formula C20H30ClN3O8 B587567 Metoclopramide N4-Glucuronide CAS No. 27313-54-8

Metoclopramide N4-Glucuronide

Cat. No.: B587567
CAS No.: 27313-54-8
M. Wt: 475.923
InChI Key: SOHPSIDRULBFFB-YUAHOQAQSA-N
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Description

Metoclopramide N4-Glucuronide is a metabolite of metoclopramide, a well-known antiemetic and prokinetic agent. Metoclopramide is primarily used to treat nausea and vomiting, as well as to facilitate gastric emptying in patients with gastroparesis. The N4-glucuronide form is produced through the glucuronidation process, where a glucuronic acid molecule is attached to the nitrogen atom at the fourth position of the metoclopramide molecule .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Metoclopramide N4-Glucuronide involves the enzymatic conjugation of metoclopramide with glucuronic acid. This reaction is typically catalyzed by the enzyme UDP-glucuronosyltransferase (UGT). The reaction conditions generally include an aqueous medium with a suitable buffer to maintain the pH, and the presence of cofactors such as UDP-glucuronic acid .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using bioreactors that provide optimal conditions for the enzymatic reaction. The process involves the continuous feeding of metoclopramide and UDP-glucuronic acid into the bioreactor, where the enzyme UGT catalyzes the formation of the glucuronide conjugate. The product is then purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Metoclopramide N4-Glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the glucuronide moiety and the release of free metoclopramide .

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Metoclopramide N4-Glucuronide exerts its effects through the same mechanisms as metoclopramide, primarily by antagonizing dopamine D2 receptors and serotonin 5-HT3 receptors in the chemoreceptor trigger zone of the brain. This action prevents nausea and vomiting. Additionally, metoclopramide enhances gastrointestinal motility by stimulating the release of acetylcholine in the enteric nervous system .

Comparison with Similar Compounds

Uniqueness: Metoclopramide N4-Glucuronide is unique due to its specific metabolic pathway involving glucuronidation, which influences its pharmacokinetics and excretion profile. This distinguishes it from other metabolites and similar compounds that undergo different metabolic processes .

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[2-chloro-4-[2-(diethylamino)ethylcarbamoyl]-5-methoxyanilino]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30ClN3O8/c1-4-24(5-2)7-6-22-18(28)10-8-11(21)12(9-13(10)31-3)23-19-16(27)14(25)15(26)17(32-19)20(29)30/h8-9,14-17,19,23,25-27H,4-7H2,1-3H3,(H,22,28)(H,29,30)/t14-,15-,16+,17-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOHPSIDRULBFFB-YUAHOQAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)NC2C(C(C(C(O2)C(=O)O)O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30ClN3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60858120
Record name N-(2-Chloro-4-{[2-(diethylamino)ethyl]carbamoyl}-5-methoxyphenyl)-beta-D-glucopyranuronosylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60858120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

475.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27313-54-8
Record name 1-[[2-Chloro-4-[[[2-(diethylamino)ethyl]amino]carbonyl]-5-methoxyphenyl]amino]-1-deoxy-β-D-glucopyranuronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27313-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Metoclopramide N4-glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027313548
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Chloro-4-{[2-(diethylamino)ethyl]carbamoyl}-5-methoxyphenyl)-beta-D-glucopyranuronosylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60858120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METOCLOPRAMIDE N4-GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DP6BA44CM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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